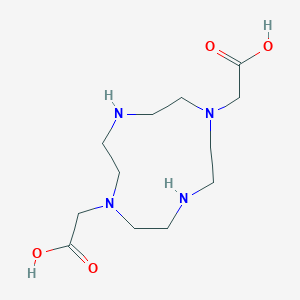
2-Chloro-3-methoxyaniline
Descripción general
Descripción
2-Chloro-3-methoxyaniline is a reactant used in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyaniline involves several steps. The reaction mixture is diluted with water, neutralized with solid NA2CO3, and the product is extracted with CH2CI2 . More detailed synthesis methods can be found in the literature .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-methoxyaniline is C7H8ClNO. It has a molecular weight of 157.6 . The InChI code is 1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methoxyaniline are complex and can involve several steps. For example, one reaction involves diluting the mixture with water, neutralizing with solid NA2CO3, and extracting the product with CH2CI2 .
Physical And Chemical Properties Analysis
2-Chloro-3-methoxyaniline has a melting point of 50 °C and a boiling point of 125 °C under a pressure of 3 Torr. Its density is predicted to be 1.234±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Chloro-3-methoxyaniline is often used as a starting material in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in the field of synthetic chemistry .
Polymer Research
2-Chloro-3-methoxyaniline can be used in the synthesis of substituted polyanilines . These polymers have gained significant attention due to their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
Electrochromic Display Devices
Poly(2-methoxyaniline), a derivative of 2-Chloro-3-methoxyaniline, has been studied for its applications in electrochromic display devices . These devices change color or opacity when an electric charge is applied, making them useful in a variety of technologies, including smart windows and electronic paper .
Solar Cells
Substituted polyanilines, which can be synthesized from 2-Chloro-3-methoxyaniline, have been explored for their potential use in solar cells . Their unique properties, such as high conductivity and light absorption, make them promising materials for this application .
Supercapacitors
The derivatives of 2-Chloro-3-methoxyaniline have been used in the fabrication of supercapacitors . These devices store energy through the movement of ions within a conductive polymer, providing a high power density and long cycle life .
Anticorrosion Materials
Polyanilines, including those derived from 2-Chloro-3-methoxyaniline, have been used as anticorrosion materials . They can form a protective layer on the surface of metals, preventing oxidation and corrosion .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxyaniline | |
CAS RN |
113206-03-4 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

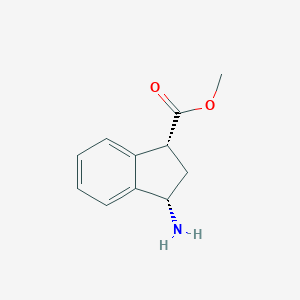

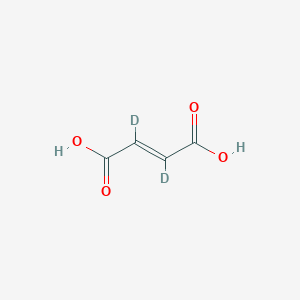

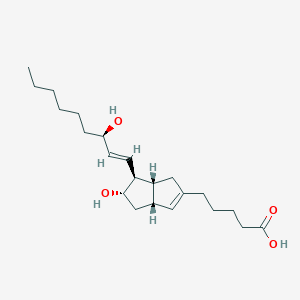
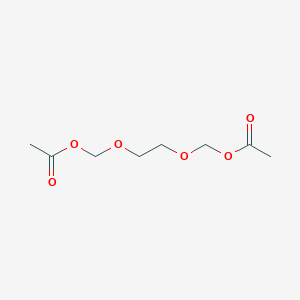
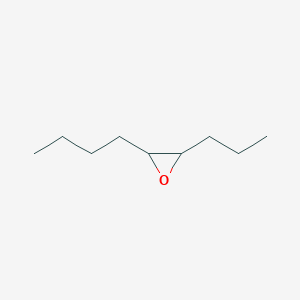

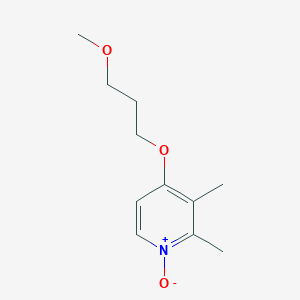

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
